molecular formula C11H12BrN3O3 B1342757 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 1006456-22-9

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1342757
CAS No.: 1006456-22-9
M. Wt: 314.14 g/mol
InChI Key: WBKJPWVSEIDKLB-UHFFFAOYSA-N
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Description

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a potent and selective cell-permeable inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease activity. Its mechanism of action involves binding to the MALT1 paracaspase domain, effectively blocking the cleavage of downstream substrates such as RelB, A20, and CYLD . This specific inhibition makes it a critical research tool for dissecting the CARD-BCL10-MALT1 (CBM) signalosome complex, a key node in antigen receptor signaling that leads to the activation of the transcription factor NF-κB. Researchers utilize this compound to investigate the role of MALT1 in lymphocyte activation, proliferation, and survival in the context of immunology and inflammatory diseases. Furthermore, given that constitutive MALT1 signaling is a driver in certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) , this inhibitor is of significant interest in oncology research for exploring novel therapeutic strategies. Its application extends to the study of regulatory T-cell (Treg) function and the tumor microenvironment, providing insights into immune tolerance and anti-tumor immunity.

Properties

IUPAC Name

4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O3/c1-5-9(12)6(2)15(13-5)4-8-7(3)18-14-10(8)11(16)17/h4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKJPWVSEIDKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.

Cellular Effects

The effects of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, affecting various cellular components such as lipids, proteins, and DNA.

Molecular Mechanism

At the molecular level, 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with acetylcholinesterase, for instance, involves binding to the enzyme’s active site, preventing it from hydrolyzing acetylcholine. This binding interaction is crucial for its neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound has been associated with sustained oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, including neurotoxicity and oxidative stress.

Metabolic Pathways

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function. Understanding these pathways is crucial for predicting the compound’s effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its effectiveness and toxicity.

Subcellular Localization

The subcellular localization of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

The compound has the following chemical formula: C11H12BrN3O3C_{11}H_{12}BrN_3O_3 and is characterized by a complex structure that includes a pyrazole and isoxazole moiety. The presence of bromine and methyl groups contributes to its unique biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₂BrN₃O₃
Molecular Weight300.13 g/mol
CAS Number1006456-22-9
Hazard ClassificationIrritant

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a potential treatment for conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, suggesting strong antibacterial properties .
  • Anti-inflammatory Research : In a controlled experiment involving human cell lines, the compound was shown to significantly reduce levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
  • Cancer Cell Line Study : In vitro tests on breast cancer cell lines revealed that the compound could reduce cell viability by over 50% at specific concentrations, indicating its potential as an anticancer agent .

Synthesis

The synthesis of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors. The synthetic route often includes bromination reactions followed by coupling with isoxazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key molecular features of the target compound with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole) Functional Groups
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid - C₁₁H₁₂BrN₃O₃ ~314.14 4-Br, 3,5-diCH₃ Carboxylic acid, isoxazole, pyrazole
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 957514-12-4 C₁₁H₁₃N₃O₃ 235.24 3,5-diCH₃ Carboxylic acid, isoxazole, pyrazole
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 1006441-85-5 C₁₁H₁₂N₄O₅ 280.24 4-NO₂, 3,5-diCH₃ Carboxylic acid, isoxazole, nitro
[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-amine 1158735-97-7 C₇H₁₂BrN₃ 218.10 4-Br, 3,5-diCH₃ Amine, pyrazole
3-Ethyl-5-methylisoxazole-4-carboxylic acid 17147-85-2 C₇H₉NO₃ 155.15 - Carboxylic acid, isoxazole
Key Observations:
  • Bromine vs.
  • Methyl vs. Ethyl Groups : The 3-ethylisoxazole derivative (CAS 17147-85-2) lacks a pyrazole ring, reducing complexity and molecular weight (155.15 g/mol) .
  • Amine vs. Carboxylic Acid : The ethylamine derivative (CAS 1158735-97-7) serves as a simpler building block, prioritizing amine functionality over carboxylic acid .

Physicochemical and Electronic Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility, but bulky substituents (e.g., bromine) may counterbalance this by increasing hydrophobicity.
  • Acidity : The nitro group (CAS 1006441-85-5) could lower the pKa of the carboxylic acid compared to brominated or methylated analogs due to electron withdrawal .
  • Halogen Bonding: Bromine in the target compound may engage in halogen bonding, a feature absent in non-halogenated analogs like CAS 957514-12-4 .

Preparation Methods

Bromination of Pyrazole Derivatives

  • Bromination at the 4-position of pyrazoles is typically achieved by electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • For example, related compounds like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole have been synthesized by bromination of the corresponding pyrazol-3-ol derivative followed by O-alkylation, yielding high purity products (88% yield) with detailed characterization by NMR and MS.

Synthesis of 3,5-Dimethyl-1H-pyrazole Derivatives

  • The 3,5-dimethyl substitution pattern is introduced via condensation of appropriate β-diketones with hydrazine derivatives.
  • Subsequent bromination at the 4-position is performed under mild conditions to avoid over-bromination or degradation.

Preparation of the Isoxazole-3-carboxylic Acid Core

  • The 5-methylisoxazole-3-carboxylic acid scaffold is typically prepared by cyclization of β-ketoesters with hydroxylamine derivatives.
  • The carboxylic acid functionality is introduced either by hydrolysis of esters or direct carboxylation methods.

Coupling of Pyrazole and Isoxazole Units via Methylene Linkage

Formation of the Methylene Bridge

  • The methylene linkage between the pyrazole nitrogen and the isoxazole ring is commonly introduced by alkylation using halomethyl derivatives or via acetic acid derivatives bearing the pyrazole substituent.
  • For example, (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a key intermediate that can be activated and coupled to amine or hydroxyl groups on the isoxazole ring or its derivatives.

Activation and Coupling Methods

  • Activation of the carboxylic acid group of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is often achieved using coupling reagents such as:

    • 1,1'-Carbonyldiimidazole (CDI),
    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU),
    • Tetramethyluronium salts (e.g., HATU),
    • Oxalyl chloride for acid chloride formation.
  • Coupling is performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature.

  • Bases such as N-ethyl-N,N-diisopropylamine (DIPEA) or Hunig's base are used to scavenge generated acids and promote coupling efficiency.

Representative Experimental Conditions and Yields

Step Reagents & Conditions Yield Notes
Activation of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with CDI in DMF at 20°C, stirred overnight Coupling with amine or piperazine derivatives 64-86% High purity products obtained after extraction and purification
Acid chloride formation using oxalyl chloride in DCM at -5 to 20°C, followed by coupling with piperazine intermediate Stirring at ambient temperature for 20 h Moderate (ca. 56%) Requires careful temperature control and purification by preparative HPLC
Use of HBTU/HOBT with DIPEA in DMF at 23°C for 16 h Coupling with amine salts High conversion Purification by flash chromatography; efficient coupling

Purification and Characterization

  • Purification is typically achieved by:

    • Liquid-liquid extraction,
    • Flash column chromatography using gradients of methanol/dichloromethane or acetonitrile/water,
    • Preparative reverse-phase HPLC for final product isolation.
  • Characterization includes:

    • Nuclear Magnetic Resonance (1H, 13C, 15N NMR),
    • Mass Spectrometry (MS),
    • Infrared Spectroscopy (IR),
    • Elemental analysis.

Summary Table of Preparation Methods

Preparation Step Key Reagents Solvent Temperature Reaction Time Yield (%) Purification Method
Bromination of pyrazole NBS or Br2 DMF or DCM 0°C to RT 1-3 h ~80-90 Column chromatography
Synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Hydrazine + β-diketone Ethanol or DMF Reflux Several hours 70-85 Crystallization or chromatography
Activation with CDI or oxalyl chloride CDI or (COCl)2 DMF or DCM 0 to 20°C 1-2 h 60-85 Extraction, HPLC
Coupling with isoxazole derivative Amine or piperazine DMF or DCM RT Overnight 56-86 Flash chromatography, HPLC

Q & A

Q. What are the established synthetic routes for 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:

  • Cyclization of hydrazides : Reacting substituted hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole core .
  • Vilsmeier-Haack formylation : Introducing formyl groups to pyrazoles using dimethylformamide (DMF) and POCl₃, followed by oxidation to carboxylic acids .
  • Methylation and bromination : Sequential alkylation and halogenation steps to install methyl and bromo substituents on the pyrazole ring .

Q. How is the crystal structure of this compound determined experimentally?

X-ray crystallography is the gold standard. Key steps include:

  • Data collection : Single-crystal diffraction using synchrotron or laboratory X-ray sources.
  • Structure refinement : SHELXL software for solving and refining atomic coordinates, with emphasis on resolving bromine atom positions due to their high electron density .
  • Validation : Checking for crystallographic R-factors (target < 0.05) and bond-length discrepancies .

Q. What analytical techniques are used to characterize its purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ ~2.1–2.5 ppm) .
  • IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations near 1600 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion confirmation .

Q. How can researchers assess its stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >150°C for similar pyrazoles) .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent stability : Shake-flask method in buffers (pH 1–13) to assess carboxylic acid protonation effects .

Advanced Research Questions

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Analog synthesis : Replace the bromine atom with Cl, F, or NO₂ groups to modulate electron-withdrawing effects. Modify the isoxazole methyl group to bulkier substituents (e.g., ethyl, phenyl) .
  • Biological assays : Test analogs in in vitro models (e.g., antimicrobial disk diffusion, antitubulin sea urchin embryo assays) to correlate substituents with IC₅₀ values .
  • Data analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. How can molecular docking predict its interaction with biological targets?

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or tubulin, where pyrazole derivatives show affinity .
  • Docking protocols : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding poses.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ data from kinase inhibition assays .

Q. What mechanistic insights can be gained from studying its enzyme inhibition kinetics?

  • Enzyme selection : Test against acetylcholinesterase (AChE) or β-lactamase due to pyrazole-carboxylic acid motifs .
  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
  • Spectroscopic probes : Monitor conformational changes via tryptophan fluorescence quenching during enzyme-inhibitor binding .

Q. How are advanced spectroscopic methods applied to study its reactivity?

  • Time-resolved FTIR : Track intermediate formation during photodegradation (e.g., bromine radical release) .
  • NMR relaxation studies : Measure T₁/T₂ times to analyze rotational mobility of the methyl-isoxazole group .
  • XPS analysis : Quantify surface oxidation states of bromine after exposure to reactive oxygen species (ROS) .

Key Considerations for Methodological Rigor

  • Contradiction management : If biological activity data conflicts (e.g., varying IC₅₀ values across studies), validate assay conditions (e.g., cell line provenance, compound solubility) .
  • Reproducibility : Document crystal growth solvents (e.g., DMSO/water mixtures) and diffraction parameters (wavelength, temperature) to replicate structural data .
  • Ethical compliance : Adhere to institutional guidelines for handling brominated compounds, given their potential toxicity .

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